molecular formula C14H9BrN4O6 B3842227 N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide

N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide

Cat. No. B3842227
M. Wt: 409.15 g/mol
InChI Key: UHMUPNBJILJLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a carbonyl group (C=O) attached to hydrazine (NH-NH2). They are often used as intermediates in the synthesis of various other organic compounds .


Molecular Structure Analysis

The molecular structure of a benzohydrazide generally consists of a benzene ring attached to a carbonyl group, which is in turn attached to a hydrazine group . The specific structure of “N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide” would include additional bromo and nitro substituents on the benzene rings.


Chemical Reactions Analysis

Benzohydrazides can undergo a variety of chemical reactions, including oxidation, reduction, and condensation reactions . The specific reactions that “N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide” might undergo would depend on the specific conditions and reagents used.

properties

IUPAC Name

N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O6/c15-10-3-1-2-8(4-10)13(20)16-17-14(21)9-5-11(18(22)23)7-12(6-9)19(24)25/h1-7H,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMUPNBJILJLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide
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Reactant of Route 5
N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide
Reactant of Route 6
N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide

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